An In-depth Technical Guide to 2-(2-Isopropylphenyl)acetic Acid: Chemical Properties, Molecular Structure, and Synthetic Insights
An In-depth Technical Guide to 2-(2-Isopropylphenyl)acetic Acid: Chemical Properties, Molecular Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Isopropylphenyl)acetic acid, a substituted phenylacetic acid derivative, holds significance as a potential building block in the development of novel therapeutic agents. The phenylacetic acid scaffold is a well-established pharmacophore, with prominent examples including the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1][2][3] The introduction of an isopropyl group at the ortho position of the phenyl ring presents an interesting structural modification that can influence the molecule's physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and a plausible synthetic route for 2-(2-Isopropylphenyl)acetic acid, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 2-(2-Isopropylphenyl)acetic acid is not extensively reported in publicly available literature, we can infer some properties based on its structure and data from closely related analogs.
| Property | Value | Source/Comment |
| IUPAC Name | 2-(2-propan-2-ylphenyl)acetic acid | IUPAC Nomenclature |
| CAS Number | 19418-96-3 | Chemical Abstracts Service[4] |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| Appearance | White to off-white solid | Inferred from similar compounds[5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in water; Soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from structural analogs[5] |
| pKa | ~4-5 | Estimated based on the carboxylic acid moiety and data for similar phenylacetic acids. |
Molecular Structure and Characterization
The molecular structure of 2-(2-Isopropylphenyl)acetic acid consists of a phenyl ring substituted with an isopropyl group at the C2 position and an acetic acid moiety at the C1 position. The ortho-isopropyl group is expected to induce steric hindrance, which can influence the conformation of the acetic acid side chain relative to the aromatic ring. This spatial arrangement can have significant implications for the molecule's interaction with biological targets.
A definitive crystal structure of 2-(2-Isopropylphenyl)acetic acid is not publicly available. However, analysis of a related compound, 2-(2-Isopropylphenoxy)acetic acid, reveals that the pendant acetic acid chain can adopt an extended conformation nearly coplanar with the benzene ring.[1] In the solid state, carboxylic acids typically form hydrogen-bonded dimers.[1]
Spectroscopic Data
Detailed experimental spectroscopic data for 2-(2-Isopropylphenyl)acetic acid is scarce in the literature. However, we can predict the expected spectral features based on its structure:
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¹H NMR: The spectrum would be expected to show a doublet for the two methyl groups of the isopropyl substituent, a septet for the isopropyl methine proton, a singlet for the methylene protons of the acetic acid group, and a multiplet pattern for the aromatic protons. The carboxylic acid proton would appear as a broad singlet at the downfield end of the spectrum.
-
¹³C NMR: The spectrum would feature signals for the two magnetically non-equivalent methyl carbons of the isopropyl group, the isopropyl methine carbon, the methylene carbon of the acetic acid group, the quaternary aromatic carbon attached to the acetic acid, the aromatic carbon bearing the isopropyl group, the four aromatic CH carbons, and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid dimer, a sharp C=O stretching vibration of the carbonyl group, and C-H stretching vibrations from the aromatic and aliphatic parts of the molecule.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the isopropyl substituent.
Synthesis of 2-(2-Isopropylphenyl)acetic Acid
A plausible and efficient method for the synthesis of 2-(2-Isopropylphenyl)acetic acid is the Willgerodt-Kindler reaction, starting from the readily available 2'-isopropylacetophenone.[6][7][8] This reaction allows for the conversion of an aryl alkyl ketone to the corresponding carboxylic acid with the same number of carbon atoms. The reaction proceeds via a thioamide intermediate, which is subsequently hydrolyzed.
Caption: Synthetic workflow for 2-(2-Isopropylphenyl)acetic acid.
Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis
Step 1: Synthesis of the Thioamide Intermediate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2'-isopropylacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (typically around 120-140 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The excess morpholine and sulfur can be removed by distillation under reduced pressure or by extraction with a suitable solvent system.
Causality Behind Experimental Choices: The use of morpholine as both a reactant and a solvent is common in the Willgerodt-Kindler reaction. Sulfur acts as the oxidizing agent. The elevated temperature is necessary to drive the rearrangement reaction.
Step 2: Hydrolysis of the Thioamide to the Carboxylic Acid
-
Reaction Setup: The crude thioamide intermediate from Step 1 is placed in a round-bottom flask with a suitable solvent, such as a mixture of ethanol and water.
-
Reaction Execution: Add a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide) to the mixture. Heat the reaction to reflux until the hydrolysis is complete, which can be monitored by TLC.
-
Work-up and Purification:
-
If acid hydrolysis is used, cool the reaction mixture and extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If base hydrolysis is used, cool the reaction mixture and acidify with a strong acid to precipitate the carboxylic acid. The precipitate can be collected by filtration or extracted with an organic solvent.
-
The crude 2-(2-Isopropylphenyl)acetic acid can be purified by recrystallization from a suitable solvent or by column chromatography.
-
Self-Validating System: The purity of the final product should be confirmed by measuring its melting point (if solid) and by spectroscopic analysis (NMR, IR, and Mass Spectrometry). The obtained data should be consistent with the expected structure.
Potential Applications in Drug Development
Arylpropionic acid derivatives are a well-established class of NSAIDs, with ibuprofen being a prime example.[3] These compounds typically exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. The structural similarity of 2-(2-Isopropylphenyl)acetic acid to known NSAIDs suggests its potential as an anti-inflammatory agent.
The ortho-isopropyl group may influence the compound's selectivity for COX-1 versus COX-2, which is a critical factor in determining the gastrointestinal side-effect profile of NSAIDs. Furthermore, substituted phenylacetic acids have been explored for a range of other biological activities, including analgesic and antipyretic properties.[9] Therefore, 2-(2-Isopropylphenyl)acetic acid represents a lead compound for further investigation and optimization in the development of new anti-inflammatory drugs with potentially improved efficacy or safety profiles.
Caption: Potential mechanism of action for arylpropionic acids.
Conclusion and Future Outlook
2-(2-Isopropylphenyl)acetic acid is a molecule of interest for medicinal chemists and drug development professionals due to its structural relationship to known anti-inflammatory agents. This guide has provided an overview of its chemical properties, a predictive description of its molecular structure and spectroscopic features, and a detailed, plausible synthetic protocol. While experimental data for this specific compound is limited, the information presented here, based on established chemical principles and data from related analogs, serves as a strong foundation for future research. Further investigation into the synthesis, characterization, and biological evaluation of 2-(2-Isopropylphenyl)acetic acid is warranted to fully elucidate its therapeutic potential.
References
- Atkinson, D. C., Godfrey, K. E., Meek, B., Saville, J. F., & Stillings, M. R. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 18(11), 1095–1101.
- Mohammed, Y. H. I., Naveen, S., Lokanath, N. K., & Khanum, S. A. (2016). 2-(2-Isopropylphenoxy)acetic acid.
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PubChem. (n.d.). 2-Isopropyl-phenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023). Willgerodt rearrangement. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-2-(4-isopropylphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Kumar, P., & Kumar, R. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(11), 4646-4657.
- Khan, I., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068.
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MSU Chemistry. (2009). Willgerodt-Kindler Reaction. Retrieved from [Link]
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MolPort. (n.d.). 2-[2-(propan-2-yl)phenyl]acetic acid. Retrieved from [Link]
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NextSDS. (n.d.). 2-[2-(propan-2-yl)phenyl]acetic acid — Chemical Substance Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Phenylpropoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Clavel, M., et al. (1976). Pharmacological properties of a new anti-inflammatory agent: 2-(2-isopropyl-5-indanyl)propionic acid (UP 517-03). Arzneimittel-Forschung, 26(8), 1536-1540.
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Organic Syntheses. (n.d.). 2-Phenylpropionic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. Retrieved from [Link]
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PubChem. (n.d.). 4-Isopropylphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. Retrieved from [Link]
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MDPI. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved from [Link]
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